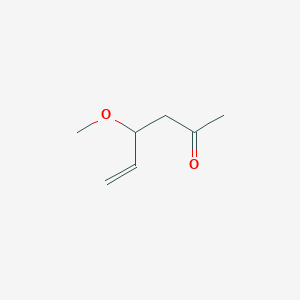

4-Methoxyhex-5-en-2-one

Description

Structure

3D Structure

Properties

CAS No. |

112091-96-0 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4-methoxyhex-5-en-2-one |

InChI |

InChI=1S/C7H12O2/c1-4-7(9-3)5-6(2)8/h4,7H,1,5H2,2-3H3 |

InChI Key |

KKTNCVGKDACVDE-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C=C)OC |

Canonical SMILES |

CC(=O)CC(C=C)OC |

Synonyms |

5-Hexen-2-one, 4-methoxy- (9CI) |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 4 Methoxyhex 5 En 2 One and Analogous Structures

Approaches to Constructing the Hex-5-en-2-one Skeleton

Application of Claisen Rearrangement in Unsaturated Ketone Synthesis, including those derived from 2-methoxypropene (B42093)

The Claisen rearrangement is a powerful researchgate.netresearchgate.net-sigmatropic rearrangement that forms a carbon-carbon bond and is particularly useful for the synthesis of γ,δ-unsaturated carbonyl compounds. aalto.fi A common variant for preparing γ,δ-unsaturated ketones involves the reaction of an allylic alcohol with an enol ether, such as 2-methoxypropene. aalto.fisci-hub.se This reaction proceeds through an acid-catalyzed transetherification to form a mixed ketene (B1206846) acetal, which then undergoes the rearrangement. aalto.fi

The process can be performed as a one-pot, metal-free, catalytic protocol from allylic alcohols to γ,δ-unsaturated ketones. aalto.fi For instance, the reaction of cinnamyl alcohol with 2-methoxypropene in the presence of a catalytic amount of propionic acid can yield the corresponding γ,δ-unsaturated ketone. rsc.org The choice of acid catalyst can be crucial, with studies showing that 4-chlorobenzoic acid can be a stable and general catalyst for this transformation. aalto.fi

The reaction conditions, such as temperature, can influence the outcome. Thermal activation of γ,δ-unsaturated ketones in the presence of a catalytic amount of propionic acid can sometimes lead to rearranged isomeric products through a sequence of intramolecular ene and retro-ene reactions. rsc.org

Wittig-Horner-Emmons Reaction as a Route to Enone Systems

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction for the synthesis of α,β-unsaturated ketones and other conjugated systems. researchgate.netorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to produce an alkene, typically with high E-selectivity. organic-chemistry.orgjst.go.jp The phosphonate carbanions are highly nucleophilic and react under mild conditions to afford olefins and a water-soluble phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.orgjst.go.jp

Metalated phosphonates are generally more reactive than the corresponding Wittig reagents and can react with both aldehydes and ketones. organicchemistrydata.org The stereochemical outcome of the HWE reaction can be influenced by the nature of the phosphonate substituents and the counterions used. organicchemistrydata.org While simple alkoxy groups on the phosphorus and lithium or sodium counterions favor the formation of trans-olefins, the use of non-coordinating cations or electron-withdrawing groups on the phosphonate can lead to cis-selectivity. organicchemistrydata.org

Recent advancements have focused on developing more environmentally friendly protocols, such as performing the HWE reaction in water, which can lead to high yields and easy product separation by filtration. researchgate.net

Claisen-Schmidt Condensation for Related Enone Analogues (e.g., 5-methylhex-1-en-3-one)

The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation between an aldehyde or ketone having an α-hydrogen and an aromatic or non-aromatic carbonyl compound lacking an α-hydrogen. researchgate.netwikipedia.orgpraxilabs.com This reaction is a cornerstone for the synthesis of enones. For example, vanillin (B372448) can be condensed with 4-methylpentan-2-one under Claisen-Schmidt conditions to yield (E)-1-(4-hydroxy-3-methoxyphenyl)-5-methylhex-1-en-3-one. researchgate.netkg.ac.rs

The reaction is typically carried out under basic conditions, with sodium hydroxide (B78521) being a common catalyst. wikipedia.org Solvent-free conditions have also been reported to give quantitative yields. wikipedia.org The Claisen-Schmidt condensation is versatile and can be used to synthesize a variety of enone structures by varying the ketone and aldehyde starting materials. For instance, the condensation of p-methoxybenzaldehyde with acetone, ethyl methyl ketone, or acetophenone (B1666503) can produce the corresponding (E)-enones. researchgate.net

Introduction and Functionalization of the Methoxy (B1213986) Group

The methoxy group at the C4 position is a key structural feature of the target molecule. Its introduction can be achieved through various etherification strategies or by starting with precursors that already contain the desired methoxy and ketone functionalities.

Strategies for Etherification at the C4 Position

The formation of an ether linkage at a specific carbon atom, such as the C4 position in a hexenone (B8787527) skeleton, can be accomplished through several methods. A common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. rsc.org However, this method can have limitations regarding functional group tolerance. rsc.org

More modern and milder methods for etherification have been developed. For example, the reductive etherification of ketones with alcohols offers a practical route to dialkyl ethers. thieme-connect.de This can be achieved using a platinum-on-carbon catalyst under ambient hydrogen pressure. thieme-connect.de Another approach involves the direct synthesis of ethers from alcohols and aldehydes, which can be enabled by an oxocarbenium ion interception strategy. rsc.orgchemrxiv.org This method is characterized by mild conditions and high yields. rsc.org The etherification of benzylic alcohols with aliphatic alcohols can also be catalyzed by sodium bisulfite under solvent-free conditions. researchgate.net

For unsaturated systems, the conjugate addition of alcohols to α,β-unsaturated ketones, catalyzed by a free carbene, presents a viable strategy for forming ethers. organic-chemistry.org

Synthesis of Chiral Hexynone Precursors with Methoxy and Ketone Functionalities

The synthesis of chiral precursors containing both methoxy and ketone functionalities is crucial for the enantioselective synthesis of the target molecule and its analogs. Chemoenzymatic methods have emerged as powerful tools for creating such chiral building blocks. bohrium.com For instance, 3-methoxy-cyclohex-2-enone, prepared from a 1,3-diketone, can be a starting point for synthesizing chiral α-hydroxy ketones and α-acetoxy enones through enzymatic and chemical transformations. bohrium.com

Another strategy involves the use of chiral hex-5-yn-2-ones as valuable precursors for constructing more complex molecules, such as dihydrodipyrrins found in photosynthetic macrocycles. rsc.org These chiral hexynones can be synthesized with various functional groups at the 1-position. rsc.org The synthesis of chiral propargylic alcohols, which can be precursors to chiral ketones, can be achieved through the asymmetric addition of alkyne nucleophiles to carbonyl groups. nih.gov Furthermore, one-pot chemoenzymatic cascades have been developed for the synthesis of chiral amines from alkynes, which involves the conversion of the alkyne to a ketone followed by enzymatic amination. researchgate.netacs.org This highlights the potential for integrating chemical and biological catalysis to access chiral methoxy ketone precursors.

Diastereoselective and Enantioselective Synthesis Considerations

Achieving stereochemical control is a central challenge in modern organic synthesis. For a molecule like 4-methoxyhex-5-en-2-one, which contains a chiral center at the C4 position, establishing the desired stereochemistry is paramount. Methodologies developed for related substituted hexenols and asymmetric approaches using chiral starting materials provide a foundation for this endeavor.

The synthesis of substituted hexenols often serves as a blueprint for creating chiral backbones that can be further elaborated. Several powerful reactions are employed to control diastereoselectivity.

Prins Cyclization: The Prins cyclization, a reaction between an alkene and a carbonyl compound, is a well-established method for synthesizing substituted tetrahydropyrans. nih.gov By carefully selecting catalysts, such as a copper(II) triflate–bisphosphine complex, and reaction conditions, a tandem olefin migration and Prins cyclization can yield highly substituted tetrahydropyrans with excellent diastereoselectivity. nih.gov For instance, the reaction of homoallylic alcohols like 5-methylhex-5-en-1-ol (B12438504) with various aldehydes proceeds with high trans-selectivity. nih.gov A similar strategy could be envisioned where a substituted hexenol is formed as an intermediate, with its stereochemistry dictated by the cyclization transition state, which could then be unraveled to yield an acyclic chiral hexenol precursor.

Palladium-Catalyzed Cyclization: Palladium-catalyzed oxidative cyclization of unsaturated alcohols (alkenols) is another effective route. While cyclization of some alkenols can show low diastereoselectivity, the introduction of directing groups, such as a distal alcohol capable of intramolecular hydrogen bonding, can significantly enhance stereocontrol. acs.org This approach has been used to create 1,1,4-trisubstituted tetrahydrofurans with diastereomeric ratios up to 7:1. acs.org Adapting this concept, a di-unsaturated precursor could be cyclized in a diastereoselective manner to install the necessary stereocenters, which are then carried forward to the target molecule.

Acid-Catalyzed Rearrangements: The acid-catalyzed thermal rearrangement of 4-aryl-4-methylhex-5-en-2-ones, which are structurally analogous to the target compound, demonstrates a method involving an intramolecular ene reaction followed by a retro-ene reaction. psu.edu This cascade proceeds through a cyclopropane (B1198618) intermediate and can isomerize the position of the double bond, highlighting how skeletal rearrangements can be used to access specific isomers. psu.edu

An alternative to diastereoselective reactions on achiral substrates is to begin with enantiomerically pure starting materials. Chiral enones and alkynes are valuable building blocks for this purpose.

Asymmetric Catalysis with Chiral Ligands: The conjugate addition of terminal alkynes to α,β-unsaturated ketones is a powerful C-C bond-forming reaction. This can be rendered asymmetric by using chiral metal catalysts. For example, a sequential process involving palladium-catalyzed cross-coupling to form an enyne, followed by a copper-catalyzed asymmetric conjugate reduction, can produce chiral β-alkynyl ketones with high enantioselectivity. rsc.org The use of chiral phosphine (B1218219) ligands like JOSIPHOS and WALPHOS is crucial for controlling the stereochemical outcome. rsc.org

Chiral Brønsted Acid Catalysis: Chiral Brønsted acids have emerged as powerful catalysts for asymmetric synthesis. springernature.com While often used to activate carbonyls or imines, recent work has shown they can directly activate alkynes. springernature.comresearchgate.net This has enabled the catalytic asymmetric dearomatization of ynamides to construct spirocyclic enones bearing a chiral quaternary carbon stereocenter. springernature.com This principle of activating an alkyne with a chiral catalyst could be adapted to an intermolecular reaction to build the chiral center found in this compound.

Nickel-Catalyzed Desymmetrization: Chiral cyclopent-2-enones can be synthesized via the nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters. nih.gov This reaction, which is catalyzed by a chiral phosphinooxazoline/nickel complex, proceeds through the reversible E/Z isomerization of an alkenylnickel intermediate, allowing for cyclization that establishes a quaternary stereocenter with high enantioselectivity. nih.gov A similar nickel-catalyzed reaction could potentially be designed for the synthesis of acyclic chiral ketones.

Functional Group Interconversion in Related Unsaturated Systems

The construction of this compound relies on the strategic interconversion of functional groups. The reduction of esters to alcohols and the hydroboration-oxidation of alkenes are fundamental transformations in this context.

The reduction of an ester to a primary alcohol is a key step in many synthetic sequences. The choice of reducing agent is critical, especially when other reducible functional groups, such as an alkene, are present.

Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters and carboxylic acids to primary alcohols. libretexts.orgmasterorganicchemistry.com It will typically not reduce isolated carbon-carbon double bonds. This makes it a suitable reagent for converting an unsaturated ester into an unsaturated alcohol, a potential precursor for this compound. masterorganicchemistry.com

Milder Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own. libretexts.org However, its reactivity can be enhanced. For instance, in a methanol-THF system, NaBH₄ can effectively reduce methyl esters of aromatic carboxylic acids to their corresponding alcohols. researchgate.net A cobalt(II) chloride and diisopropylamine (B44863) system in combination with NaBH₄ has also been shown to reduce various carboxylic esters to alcohols, though it tends to reduce carbon-carbon double bonds in unsaturated esters. organic-chemistry.org

The following table summarizes the properties of common reducing agents for this transformation.

| Reagent | Substrates Reduced | Selectivity Notes | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Esters, Carboxylic Acids, Ketones, Aldehydes, Amides, Nitriles, Epoxides | Strong, unselective. Does not typically reduce isolated C=C bonds. | masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Ketones, Aldehydes, Acid Chlorides | Generally does not reduce esters or carboxylic acids unless activated. | libretexts.orgresearchgate.net |

| Diborane (B₂H₆) | Carboxylic Acids, Ketones, Aldehydes, Alkenes | Reacts with both esters and alkenes, often concurrently. | researchgate.net |

| Manganese-Catalyzed Hydroboration | Carboxylic Acids | Offers high chemoselectivity for acids, proceeding at room temperature. | organic-chemistry.org |

Data compiled from multiple sources. libretexts.orgmasterorganicchemistry.comresearchgate.netorganic-chemistry.orgresearchgate.net

Hydroboration-oxidation is a cornerstone reaction for the anti-Markovnikov hydration of alkenes, providing access to alcohols with high regioselectivity and stereospecificity.

Regioselectivity: The reaction involves the addition of a B-H bond across a double bond, with the boron atom adding to the less sterically hindered carbon. Subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group. derpharmachemica.com In the case of a diene, such as a molecule containing two double bonds, hydroboration typically occurs preferentially at the less substituted double bond. derpharmachemica.com This selectivity is crucial for synthesizing specific isomers of substituted hexenols. For example, hydroboration of a terminal alkene in the presence of an internal alkene allows for the selective formation of a primary alcohol.

Application to Unsaturated Esters: When unsaturated esters are treated with diborane, both the double bond and the ester group can be reduced. The extent of ester reduction depends on the distance between the ester and the double bond. researchgate.net This concurrent reactivity must be managed, potentially through the use of more sterically hindered borane (B79455) reagents like disiamylborane (B86530) or 9-BBN, which can exhibit greater selectivity for the alkene. tandfonline.com

Purification and Characterization Techniques for Synthetic Intermediates

The successful synthesis of a target molecule requires rigorous purification of intermediates and confirmation of their structures through spectroscopic methods.

Purification: Column chromatography on silica (B1680970) gel is the most common method for purifying synthetic intermediates in this context. acs.orgresearchgate.net The choice of solvent system (eluent), typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate, is optimized to achieve separation of the desired product from starting materials and byproducts. acs.orgmdpi.com For determining enantiomeric excess (ee) of chiral products, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard technique. nih.govmdpi.com

Characterization: The structures of intermediates are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. Chemical shifts (δ), coupling constants (J), and integration values allow for the unambiguous assignment of a structure. For example, the formation of an aldehyde intermediate would be confirmed by a characteristic proton signal around δ 9.7-10.0 ppm. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The strong absorption of a carbonyl (C=O) group in a ketone appears around 1715 cm⁻¹, while the O-H stretch of an alcohol is a broad signal around 3200-3600 cm⁻¹. acs.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. mdpi.com

The table below summarizes key characterization data for relevant functional groups.

| Functional Group | Technique | Characteristic Signal/Peak | Reference |

| Alcohol (-OH) | ¹H NMR | Broad singlet, δ 1-5 ppm (variable) | beilstein-journals.org |

| IR | Broad absorption, 3200-3600 cm⁻¹ | acs.org | |

| Ketone (C=O) | ¹³C NMR | δ 190-220 ppm | psu.edu |

| IR | Strong absorption, ~1715 cm⁻¹ | acs.org | |

| Alkene (C=C-H) | ¹H NMR | δ 4.5-6.5 ppm | beilstein-journals.org |

| ¹³C NMR | δ 100-150 ppm | psu.edu | |

| Ester (RCOOR') | ¹³C NMR | δ 165-175 ppm | mdpi.com |

| IR | Strong absorption, ~1735 cm⁻¹ | beilstein-journals.org | |

| Aldehyde (CHO) | ¹H NMR | Singlet, δ 9-10 ppm | acs.org |

| IR | Strong absorption, ~1725 cm⁻¹ | acs.org |

Data compiled from multiple sources. acs.orgpsu.edumdpi.combeilstein-journals.org

Elucidating the Chemical Reactivity and Reaction Mechanisms of 4 Methoxyhex 5 En 2 One

Intramolecular Transformations and Rearrangement Pathways

The intramolecular reactions of γ,δ-unsaturated ketones like 4-methoxyhex-5-en-2-one are primarily governed by thermal or acid-catalyzed conditions, which can induce significant structural rearrangements. These transformations often proceed through cyclic intermediates and are influenced by the geometric and electronic properties of the molecule.

Investigation of Intramolecular Ene Reactions and Retro-Ene Sequences

The thermal or acid-catalyzed isomerization of γ,δ-unsaturated ketones is a well-documented process that proceeds through an intramolecular ene reaction followed by a retro-ene sequence. psu.edursc.org This pathway is particularly relevant for analogs such as 4-aryl-4-methylhex-5-en-2-ones. psu.edursc.org For this compound, the reaction is initiated by the tautomerization of the ketone to its enol form. The enol, which possesses a hydroxyl group and a double bond, can then participate in a pericyclic ene reaction.

The key steps of this proposed mechanism are:

Enolization: In the presence of an acid catalyst, the ketone functionality of this compound establishes an equilibrium with its enol tautomer.

Intramolecular Ene Reaction: The enol tautomer undergoes a thermal, six-electron cyclic process where the terminal vinyl group acts as the "enophile" and the enol double bond acts as the "ene" component. This cyclization leads to the formation of a substituted acetylcyclopropane intermediate. psu.eduwikipedia.org

Retro-Ene Reaction: The acetylcyclopropane intermediate can then undergo a retro-ene reaction. This step involves the cleavage of a cyclopropane (B1198618) bond and a 1,5-hydrogen shift, leading to the formation of an isomeric enone. psu.edu In the case of 4-aryl-4-methylhex-5-en-2-ones, this sequence results in the migration of the aryl group. psu.edursc.org For this compound, this would likely lead to an isomeric structure with a rearranged carbon skeleton.

The presence of an acid catalyst, such as propionic acid, has been shown to accelerate this isomerization process in analogous systems. psu.edu

Thermal Cyclization and Hydrogen Displacement Mechanisms in Unsaturated Carbonyls

The thermal behavior of non-conjugated unsaturated carbonyl compounds can lead to intramolecular hydrogen displacement and cyclization. psu.edu A classic example is the thermal cyclization of oct-7-en-2-one, which upon heating, quantitatively converts to a mixture of cis- and trans-1-acetyl-2-methylcyclopentanes via an ene reaction. psu.edu This type of reaction is expected to occur when the geometry of the molecule allows for a favorable six-electron cyclic transition state involving the enol form and the distal alkene. psu.edu

For this compound, the distance between the carbonyl group and the terminal double bond is suitable for such an intramolecular cyclization. The methoxy (B1213986) group at the 4-position would be expected to influence the electron density of the transition state, but the fundamental pathway of thermal cyclization to a five-membered ring should remain a viable transformation.

Formation and Reactivity of Acetylcyclopropane Intermediates

As established in the intramolecular ene-retro-ene sequence, an acetylcyclopropane derivative is a key intermediate. psu.edursc.org The formation of this intermediate is a direct consequence of the intramolecular ene reaction of the enol tautomer. The stability and subsequent reactivity of this cyclopropane ring are crucial in determining the final product distribution.

In the context of 4-aryl-4-methylhex-5-en-2-one isomerization, the acetylcyclopropane intermediate is not isolated but is a transient species that readily undergoes a retro-ene reaction to yield the more stable, rearranged enone. psu.edu The direction of the ring-opening in the retro-ene step can be influenced by the substituents on the cyclopropane ring. For this compound, the methoxy group would likely influence the regioselectivity of the cyclopropane ring opening, potentially favoring the formation of a specific isomeric enone.

| Starting Enone (Analog) | Conditions | Intermediate | Product (Isomeric Enone) | Ref. |

| 4-Aryl-4-methylhex-5-en-2-one | Toluene, Propionic Acid (cat.), 230-250°C | Acetylcyclopropane derivative | 5-Aryl-4-methylhex-5-en-2-one | psu.edu |

Intermolecular Reactions of the α,β-Unsaturated Ketone Moiety

While this compound is a γ,δ-unsaturated ketone, its potential rearrangement to an α,β-unsaturated isomer opens up pathways for various intermolecular reactions typical of this class of compounds. The reactivity would be centered on the conjugated system, which features both an electrophilic carbonyl carbon and an electrophilic β-carbon.

Nucleophilic Additions, including Michael Additions, and the Influence of the Methoxy Group

α,β-Unsaturated ketones are susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). rsc.orgrug.nl The outcome of the reaction is dependent on the nature of the nucleophile, with "hard" nucleophiles (e.g., Grignard reagents, organolithiums) favoring 1,2-addition and "soft" nucleophiles (e.g., cuprates, enolates, thiols) favoring 1,4-addition. rug.nllibretexts.org

The methoxy group at the 4-position (allylic to the double bond in a potential α,β-unsaturated isomer) would exert both inductive and resonance effects.

Inductive Effect: The electronegative oxygen atom would pull electron density away from the carbon backbone, potentially increasing the electrophilicity of the conjugated system.

Resonance Effect: The lone pairs on the oxygen atom could be donated into the π-system, which would decrease the electrophilicity of the β-carbon.

The net effect of the methoxy group would depend on the specific reaction conditions and the nature of the attacking nucleophile. In many cases, alkoxy groups in similar positions can influence the stereoselectivity of nucleophilic additions. acs.org

| Reaction Type | Nucleophile | Expected Product |

| 1,2-Addition | Hard Nucleophiles (e.g., R-MgBr) | Allylic Alcohol |

| 1,4-Addition (Michael) | Soft Nucleophiles (e.g., R₂CuLi, Enolates) | Saturated Ketone (after tautomerization) |

Catalytic Hydrogenation of the Alkene Functionality: Regioselectivity and Mechanistic Aspects

The catalytic hydrogenation of an unsaturated ketone like this compound (or its α,β-unsaturated isomer) presents a challenge in regioselectivity: reduction of the carbon-carbon double bond versus reduction of the carbonyl group. mdpi.com

Hydrogenation of the C=C bond: This is the more common outcome for α,β-unsaturated ketones, leading to the corresponding saturated ketone. This is often achieved using catalysts like palladium on carbon (Pd/C).

Hydrogenation of the C=O bond: Selective reduction of the carbonyl to an alcohol while preserving the C=C double bond is more challenging but can be achieved with specific catalytic systems, often involving ruthenium or iridium complexes. mdpi.com

The presence of a methoxy group can influence the rate and selectivity of hydrogenation. In some systems, electron-donating groups like methoxy can decrease the rate of C=C bond hydrogenation. The choice of catalyst and reaction conditions (temperature, pressure) is crucial for controlling the regioselectivity of the reduction. mdpi.com

| Catalyst System | Substrate Type | Predominant Product | Ref. |

| Pd/C, H₂ | α,β-Unsaturated Ketones | Saturated Ketone | mdpi.com |

| Ru(II) Diphosphine Complexes | α,β-Unsaturated Aldehydes/Ketones | Saturated Aldehyde/Ketone or Alcohol | mdpi.com |

Oxidation Reactions pertinent to Unsaturated Ketones

The carbon-carbon double bond and the ketone functionality in this compound are both susceptible to oxidation. The specific reaction pathway and products will depend on the oxidizing agent and reaction conditions.

Epoxidation: The electron-deficient nature of the double bond in α,β-unsaturated ketones generally requires nucleophilic oxidants for epoxidation. researchgate.net Reagents like alkaline hydrogen peroxide are commonly used. researchgate.netresearchgate.net The reaction proceeds via a nucleophilic attack of the hydroperoxide anion on the β-carbon of the enone system. researchgate.net The use of basic hydrotalcite catalysts with hydrogen peroxide has been shown to be an effective method for the epoxidation of a variety of α,β-unsaturated ketones, yielding the corresponding epoxyketones in high yields under mild conditions. researchgate.net Another environmentally benign protocol involves carrying out the epoxidation in water using hydrogen peroxide and a base like sodium hydroxide (B78521). researchgate.netnih.gov For instance, the epoxidation of various chalcones (a type of α,β-unsaturated ketone) has been achieved with excellent yields using cyclohexylidenebishydroperoxide under Weitz-Scheffer conditions. nih.gov

Ozonolysis: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds, leading to the formation of aldehydes, ketones, or carboxylic acids depending on the work-up conditions. thieme-connect.delibretexts.org For an unsaturated ketone like this compound, ozonolysis would cleave the C5=C6 double bond. Under oxidative work-up conditions (e.g., with hydrogen peroxide), this would likely yield a carboxylic acid from the terminal vinyl group. scripps.edu Kinetic studies on the ozonolysis of other unsaturated ketones have shown that the presence of the carbonyl group generally has a deactivating effect on the reaction rate with ozone. organic-chemistry.orgrsc.org The products of ozonolysis are often aldehydes, which can have significant implications in atmospheric chemistry. organic-chemistry.org

Dihydroxylation: The double bond can undergo dihydroxylation to form a diol. Asymmetric dihydroxylation (AD) of α,β-unsaturated ketones has been investigated and can produce α,β-dihydroxy ketones with good yields and high enantiomeric excesses. wikipedia.orgopenstax.org The Sharpless asymmetric dihydroxylation, using osmium tetroxide and a chiral ligand, is a well-known method for this transformation. chemrxiv.org

Oxidative Cleavage: Besides ozonolysis, other methods can achieve oxidative cleavage of the double bond or the entire molecule. For some α,β-unsaturated ketones, copper-mediated aerobic oxidative cleavage can lead to the formation of 1,2-diketones. vaia.com In other cases, treatment with alkaline hydrogen peroxide can lead not only to epoxidation but also to subsequent oxidative cleavage of the epoxide, yielding products like aldehydes and carboxylic acids. rsc.org

Interactive Data Table: Oxidation Reactions of Unsaturated Ketones

| Reaction Type | Reagent(s) | Typical Products | Reference(s) |

| Epoxidation | Alkaline H₂O₂ | Epoxyketones | researchgate.netresearchgate.net |

| Epoxidation | Cyclohexylidenebishydroperoxide/KOH | Epoxyketones | nih.gov |

| Ozonolysis | O₃, then oxidative work-up (e.g., H₂O₂) | Ketones, Carboxylic acids | thieme-connect.descripps.edu |

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand | Diols | wikipedia.orgchemrxiv.org |

| Oxidative Cleavage | Cu(II), O₂ | 1,2-Diketones | vaia.com |

Photochemical Reactivity and Photoisomerization Studies

The photochemistry of unsaturated ketones is a rich field, often involving complex rearrangements and isomerizations. While direct photochemical studies on this compound are not available, research on analogous protonated unsaturated ketones provides significant insight into its likely photochemical behavior.

Photo-initiated Intramolecular Hydride Shifts in Protonated Unsaturated Carbonyl Compounds

Studies on protonated 5-methylhex-3-en-2-one, a close structural analog of this compound, have demonstrated that photo-initiated intramolecular hydride shifts can occur. nih.govvaia.com Upon irradiation in a superacid medium (FSO₃H), the protonated enone undergoes a slow conversion to a protonated dihydrofuran derivative. vaia.com This transformation is proposed to proceed through a photo-initiated, intramolecular 1,2-hydride shift from the γ-carbon to the β-carbon. wikipedia.orgvaia.com This process is consistent with an excited-state twisting model where charge becomes localized on the β-carbon, facilitating the hydride migration. vaia.com

Mechanisms of Cis/Trans Isomerization About Carbon-Carbon Double Bonds

The primary photochemical reaction for many α,β-unsaturated ketones is cis/trans isomerization around the carbon-carbon double bond. magadhmahilacollege.org In the case of protonated 5-methylhex-3-en-2-one, irradiation leads to a relatively rapid E/Z (trans/cis) isomerization about the C3=C4 double bond, establishing a photostationary state between the two isomers. nih.govvaia.com This type of photoisomerization is believed to proceed from the excited triplet state of the enone. magadhmahilacollege.org

Investigation of Charge Localization and Excited State Dynamics

The photoisomerization and rearrangement reactions of protonated unsaturated carbonyl compounds are strongly linked to the dynamics of their excited states and the localization of charge. nih.govvaia.com Molecular orbital calculations and experimental evidence suggest that upon photoexcitation of a protonated enone, twisting around the C=C bond is accompanied by a significant redistribution of charge. vaia.com In the twisted excited state, the positive charge, which is delocalized in the ground state, becomes largely localized on the β-carbon. vaia.com This charge localization is a key factor that enables subsequent reactions, such as the intramolecular hydride shift discussed previously. vaia.com The efficiency of these photochemical reactions is often dependent on the lifetime of the excited state and the competition between different decay pathways, including fluorescence, internal conversion, and intersystem crossing to the triplet state. scripps.edu

Influence of the Methoxy Group on Reaction Pathways

The methoxy group at the 4-position of this compound is expected to exert a significant influence on the reactivity of both the carbonyl group and the carbon-carbon double bond through a combination of electronic effects.

Electronic Effects of the Methoxy Substituent on Carbonyl and Alkene Reactivity

The methoxy group (-OCH₃) is known to have dual electronic effects:

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density away from the carbon atom to which it is attached. libretexts.org

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system, resulting in an electron-donating resonance effect. libretexts.org

In the context of this compound, the methoxy group is not directly conjugated with the enone system (it is at the γ-position relative to the carbonyl group). Therefore, its resonance effect on the C=C and C=O bonds will be minimal. The dominant influence will be its inductive effect.

The electron-withdrawing inductive effect of the methoxy group at the 4-position will decrease the electron density along the carbon chain. This would be expected to have a modest effect on the electrophilicity of the carbonyl carbon and the β-carbon of the unsaturated system. Compared to an unsubstituted analog, the molecule might be slightly less reactive towards nucleophilic attack at the carbonyl carbon due to the electron-withdrawing effect being transmitted through the sigma bonds.

However, the primary influence of the methoxy group in this compound is more likely to be steric and related to its potential to influence the conformation of the molecule. Its presence could also affect the stability of any charged intermediates formed during a reaction. For instance, in reactions involving carbocation formation at the adjacent C5 position, the methoxy group could have a destabilizing inductive effect.

In reactions where the methoxy group becomes part of a conjugated system, such as through isomerization, its electronic effects would become more pronounced. If, for example, isomerization moved the double bond to the C4-C5 position, the methoxy group would be in an allylic position, and its inductive effect would more strongly influence the reactivity of the double bond.

Steric Hindrance and its Impact on Intermolecular Reactions

Steric hindrance is a chemical phenomenon that arises from the spatial arrangement of atoms within a molecule. wikipedia.org It occurs when the size of atoms or groups of atoms in a molecule prevents or slows down a chemical reaction by physically impeding the approach of a reactant. wikipedia.orgyoutube.com In the context of this compound, the molecule's three-dimensional structure and the spatial disposition of its methoxy, ketone, and vinyl functional groups play a critical role in dictating the pathways and rates of its intermolecular reactions.

The reactivity of this compound is influenced by several factors, but steric effects are particularly significant in controlling access to its primary reactive sites: the carbonyl carbon, the α-carbons, and the carbon-carbon double bond. The presence of substituents near these sites can create a "steric shield," which influences both the rate of reaction and the regioselectivity of the outcome.

Detailed Research Findings

Research on β,γ-unsaturated ketones, the class to which this compound belongs, reveals that their reaction pathways can be complex. For instance, in the presence of Lewis acids, these ketones can undergo in-situ isomerization to their more stable α,β-unsaturated counterparts. researchgate.net In the case of this compound, this would form 4-methoxyhex-4-en-2-one. This isomer can then participate in 1,4-addition reactions (Michael addition). The efficiency of this subsequent addition is highly dependent on steric factors. A bulky nucleophile would face significant steric hindrance from the substituents at both the α- and β-positions of the conjugated system, potentially slowing or preventing the reaction.

Furthermore, studies on the allylic bromination of structurally related methoxy-alkenones demonstrate that such reactions are highly regiospecific. thieme-connect.comufsm.br This regiospecificity, where the reaction occurs at one specific position, is often controlled by steric hindrance. The attacking reagent (e.g., bromine) will preferentially approach the least sterically hindered position of the alkene. For this compound, the terminal C6 carbon of the vinyl group is more accessible than the internal C5 carbon, which is shielded by the rest of the carbon chain.

The impact of steric hindrance can be conceptually illustrated by comparing the reaction rates of nucleophilic addition to the carbonyl group. As the steric bulk of the attacking nucleophile increases, the reaction rate is expected to decrease due to the increased difficulty in approaching the electrophilic carbonyl carbon.

| Attacking Nucleophile | Relative Steric Bulk | Expected Relative Reaction Rate | Controlling Factor |

|---|---|---|---|

| Hydride (from NaBH₄) | Small | Fast | Minimal steric hindrance allows easy access to the carbonyl carbon. |

| Methyl Grignard (CH₃MgBr) | Moderate | Moderate | Increased bulk slightly hinders the approach to the carbonyl group. |

| tert-Butyl Grignard ((CH₃)₃CMgBr) | Very Large | Very Slow / No Reaction | Significant steric hindrance from the bulky t-butyl group prevents effective orbital overlap with the carbonyl carbon. wikipedia.org |

Similarly, for reactions involving the double bond, such as allylic halogenation, steric hindrance dictates the position of attack. Research on analogous systems provides a basis for predicting the outcome for this compound.

| Potential Reaction Site | Steric Environment | Predicted Product | Predicted Yield | Justification |

|---|---|---|---|---|

| C6 (Terminal Carbon) | Less hindered | 6-Bromo-4-methoxyhex-4-en-2-one (after rearrangement) | Major Product | The attacking bromine radical can more easily access the terminal carbon of the double bond. thieme-connect.comufsm.br |

| C5 (Internal Carbon) | More hindered | 5-Bromo-4-methoxyhex-5-en-2-one | Minor or Undetected | The approach to C5 is sterically blocked by the adjacent methoxy-bearing carbon and the main alkyl chain. |

Stereochemical Aspects of 4 Methoxyhex 5 En 2 One

Identification and Characterization of Stereoisomers of 4-Methoxyhex-5-en-2-one

The structure of this compound contains a chiral center at the C4 carbon, which is bonded to four different groups: a methoxy (B1213986) group (-OCH₃), a hydrogen atom, an acetyl group (-CH₂C(O)CH₃), and a vinyl group (-CH=CH₂). Due to this single stereocenter, this compound can exist as a pair of enantiomers: (R)-4-Methoxyhex-5-en-2-one and (S)-4-Methoxyhex-5-en-2-one.

However, a comprehensive search of scientific literature did not yield any specific studies focused on the isolation, identification, and detailed characterization of these individual stereoisomers. There is no available data on their specific optical rotations or detailed spectroscopic analyses (e.g., NMR or VCD) that would experimentally distinguish between the (R) and (S) forms.

Table 1: Theoretical Stereoisomers of this compound

| Stereoisomer | Configuration at C4 |

|---|---|

| Enantiomer 1 | R |

This table is based on theoretical principles of stereochemistry, as no specific experimental data for the individual stereoisomers of this compound has been found in the scientific literature.

Strategies for Achieving Stereocontrol in Synthesis

While general methodologies for the stereocontrolled synthesis of chiral ketones and alcohols are well-documented, specific applications of these strategies for the synthesis of this compound are not described in the available literature.

The chiral pool approach involves using readily available enantiopure natural products as starting materials. For a molecule like this compound, one could hypothetically devise a synthetic route starting from a chiral precursor containing the required stereocenter. However, no published research specifically outlines such a synthesis for this compound.

The synthesis of chiral analogues, such as chiral hex-5-en-2-ol derivatives, often employs diastereoselective reactions where a new stereocenter is formed under the influence of an existing one. Methodologies like substrate-controlled or reagent-controlled additions to carbonyls are common. While these strategies are fundamental in organic synthesis, their specific application to create the chiral center in this compound or its immediate precursors has not been reported.

Conformational Analysis and its Implications for Reactivity

The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly influence its reactivity. For an acyclic molecule like this compound, rotation around single bonds leads to various conformers. The relative energies of these conformers would dictate the most populated ground-state geometry and could influence the stereochemical outcome of reactions at the ketone or the double bond.

Computational modeling and spectroscopic techniques like NMR are typically used for such analyses. However, no specific conformational analysis studies for this compound have been published. Therefore, there is no scientific data on its preferred conformations or how these might impact its chemical behavior.

Impact of Stereochemistry on Reaction Kinetics and Product Distribution

The stereochemistry of a chiral molecule can have a profound effect on the rates of its reactions (kinetics) and the stereochemistry of the products formed. For instance, in reactions with other chiral molecules or catalysts, the (R) and (S) enantiomers of this compound would be expected to react at different rates, a phenomenon known as kinetic resolution.

Furthermore, the stereochemistry at C4 would likely influence the diastereoselectivity of reactions at the adjacent carbonyl group or the double bond. However, without any reported experimental studies, any discussion on the impact of stereochemistry on the reaction kinetics and product distribution for this compound remains purely speculative. There are no published research findings detailing these aspects for this specific compound.

Computational and Theoretical Investigations of 4 Methoxyhex 5 En 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering profound insights into molecular systems. However, specific DFT studies on 4-Methoxyhex-5-en-2-one are not found in the existing literature. The application of these methods would be instrumental in characterizing several key aspects of the molecule.

Prediction of Electronic Structure and Energetics

A primary application of DFT is the prediction of a molecule's electronic structure and its energetic properties. For this compound, this would involve calculating the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. Furthermore, energetic properties such as the heat of formation, ionization potential, and electron affinity could be determined, providing a fundamental understanding of the molecule's stability and electronic nature.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out reaction pathways. DFT calculations could be employed to investigate various potential reactions involving this compound, such as nucleophilic additions to the carbonyl group or electrophilic additions to the carbon-carbon double bond. By locating the transition state structures and calculating their corresponding activation energies, a detailed mechanistic understanding of its reactivity could be achieved.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Structural Confirmation

DFT methods are widely used to predict spectroscopic parameters, which can be invaluable for experimental structural confirmation. For this compound, the calculation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly useful. Comparing these predicted shifts with experimentally obtained spectra would provide a robust method for verifying the compound's structure. While general methodologies for predicting NMR chemical shifts with DFT are well-established, specific data for this compound is not available. nrel.govnih.govnih.govrsc.orgresearchgate.net

Table 1: Hypothetical Data Table of Predicted vs. Experimental NMR Chemical Shifts (Note: This table is for illustrative purposes only, as no published data exists for this compound.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| C1 | Data not available | Data not available | Data not available | Data not available |

| C2 | Data not available | Data not available | Data not available | Data not available |

| C3 | Data not available | Data not available | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available | Data not available |

| C5 | Data not available | Data not available | Data not available | Data not available |

| C6 | Data not available | Data not available | Data not available | Data not available |

| O (keto) | Data not available | Data not available | - | - |

| O (methoxy) | Data not available | Data not available | Data not available | Data not available |

Analysis of Frontier Molecular Orbitals (e.g., LUMO energy for electrophilicity)

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy of the LUMO is a key indicator of a molecule's electrophilicity, while the HOMO energy relates to its nucleophilicity. A computational analysis of the FMOs of this compound would provide insights into its susceptibility to nucleophilic and electrophilic attack and its potential role in various chemical reactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into their conformational dynamics and interactions with their environment.

Exploration of Conformational Landscapes

Due to the presence of several single bonds, this compound is expected to be a flexible molecule with multiple accessible conformations. MD simulations could be used to explore its conformational landscape, identifying the lowest energy conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical properties and biological activity. Although MD simulations are a powerful tool for such explorations, no studies have been published for this specific compound. acs.orgnih.govnih.govmdpi.com

Investigation of Intermolecular Interactions and Solvent Effects

The chemical and physical properties of this compound are significantly influenced by its interactions with neighboring molecules and the surrounding solvent. Computational methods are invaluable for dissecting these complex interactions.

Intermolecular forces such as dipole-dipole interactions, and hydrogen bonding (with protic solvents) play a crucial role in the condensed-phase behavior of this compound. The presence of a ketone group and a methoxy (B1213986) group introduces polarity to the molecule, leading to notable dipole-dipole interactions.

Solvent effects are critical in determining the conformational preferences and reactivity of this compound. Solvation models, such as the Polarizable Continuum Model (PCM), are employed to simulate the bulk effects of a solvent. These models can predict shifts in spectroscopic properties and changes in the energy barriers of reactions in different solvent environments. For instance, polar solvents are expected to stabilize polar ground states or transition states. The intensity of absorption bands can increase with solvent polarity, indicating a distortion of the electron cloud and ease of charge separation. researchgate.net

Computational studies on similar α,β-unsaturated ketones have shown that substituent effects are magnified in solution. For example, in the addition of a nucleophile, the presence of methyl groups can disfavor the reaction to a greater extent in a simulated aqueous environment compared to the gas phase. semanticscholar.org This is due to the differential solvation of the reactants and the transition state.

To illustrate the impact of solvents on the electronic properties of this compound, a hypothetical data table based on common computational chemistry outputs for similar molecules is presented below.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Absorption Maximum (nm) |

| Gas Phase | 1 | 2.85 | 310 |

| Cyclohexane | 2.02 | 3.10 | 312 |

| Dichloromethane | 8.93 | 3.98 | 318 |

| Ethanol | 24.55 | 4.52 | 325 |

| Water | 80.1 | 4.89 | 330 |

Modeling of Photochemical Processes

The photochemistry of α,β-unsaturated ketones is a rich area of study, involving various electronic transitions and potential reaction pathways upon absorption of light. researchgate.net Theoretical modeling is essential for understanding the intricate details of these processes.

Upon excitation, typically to an n→π* or π→π* state, this compound can undergo several photochemical transformations, including isomerization and cycloaddition reactions. researchgate.net Computational models, such as those based on Time-Dependent Density Functional Theory (TD-DFT), are used to calculate excited-state energies and properties. researchgate.net

A key photochemical process for many unsaturated systems involves twisting around a double bond in the excited state. For α,β-unsaturated carbonyl compounds, excitation can lead to a significant change in the electronic distribution and geometry. researchgate.net Theoretical frameworks suggest that upon photoexcitation, the molecule can relax from the Franck-Condon region to a lower-energy conical intersection by twisting the C=C double bond.

In the excited state, charge localization can occur, leading to the formation of a twisted intramolecular charge transfer (TICT) state. rsc.org This phenomenon is particularly relevant for molecules with both electron-donating and electron-accepting groups. In this compound, the methoxy group can act as a weak electron donor and the carbonyl group as an electron acceptor. Theoretical calculations can map the potential energy surface of the excited state to identify minima corresponding to planar and twisted geometries, and to understand the electronic character of these states. The stability of such TICT states can be highly dependent on the polarity of the solvent. rsc.org

The following table outlines the theoretical parameters often calculated to understand excited state dynamics, with hypothetical values for this compound.

| Parameter | S₀ (Ground State) | S₁ (n, π) Excited State | T₁ (π, π) Excited State |

| Calculated Vertical Excitation Energy (eV) | - | 3.8 | 3.2 |

| Dominant Electronic Configuration | (π)²(n)² | (π)²(n)¹(π)¹ | (π)¹(n)²(π)¹ |

| Calculated Oscillator Strength | - | 0.01 | <0.001 |

| Calculated Dipole Moment (Debye) | 2.85 | 1.5 | 1.8 |

| Key Geometric Feature | Planar C=C-C=O | Twisted C=C bond | Twisted C=C bond |

Note: This table is illustrative. The values are typical for α,β-unsaturated ketones and are intended to demonstrate the type of data generated from computational studies.

Photoisomerization is a common outcome for excited α,β-unsaturated ketones. researchgate.net Computational simulations can trace the reaction pathways on the excited-state potential energy surface. These simulations often start from the Franck-Condon geometry and follow the trajectory of the molecule as it relaxes.

For this compound, photoisomerization could involve the E/Z isomerization around the C=C double bond. Theoretical simulations would involve calculating the energy profile along the torsional angle of the double bond in both the ground and excited states. The crossing points between these surfaces, known as conical intersections, are critical for understanding the non-radiative decay back to the ground state, which ultimately determines the photoproduct distribution. researchgate.net

The attack of an ethylene (B1197577) molecule on a (3)(pi-pi*) α,β-unsaturated carbonyl compound can lead to the formation of a triplet 1,4-biradical intermediate, which then evolves on the ground-state potential energy surface. researchgate.net The outcome of such a reaction is determined by the competition between the deactivation of the excited carbonyl compound and its reaction to form the biradical. researchgate.net

Simulations can also elucidate the role of intermediates, such as triplet diradicals, in the photochemical reactions of α,β-unsaturated ketones. researchgate.net By calculating the energies of these intermediates and the barriers to their formation and subsequent reactions, a comprehensive picture of the photochemical behavior of this compound can be constructed.

Applications in Advanced Organic Synthesis and Material Science Precursors

A Chiral Keystone in the Architecture of Natural Products

The inherent chirality and functional group array of 4-Methoxyhex-5-en-2-one make it an attractive starting material for the asymmetric synthesis of complex natural products. Its strategic placement of functional groups allows for stereocontrolled transformations, crucial for achieving the desired biological activity of the target molecules.

Paving the Way for Complex Polyketide Architectures

Polyketides are a large and structurally diverse class of natural products, many of which possess potent medicinal properties. The biosynthesis of these molecules often involves the sequential condensation of simple carboxylic acid derivatives. nih.gov Synthetic chemists often mimic this modular approach, and chiral fragments like this compound can serve as crucial starting points for the construction of specific stereochemical arrays found in polyketide chains. The methoxy (B1213986) group can act as a handle for further functionalization or as a directing group in stereoselective reactions, while the ketone and alkene moieties provide reactive sites for chain elongation and cyclization.

A Building Block for Biologically Active Molecules

The synthesis of biologically active molecules frequently demands precise control over stereochemistry, as different enantiomers or diastereomers can exhibit vastly different physiological effects. The application of this compound as a chiral building block allows for the introduction of a defined stereocenter early in a synthetic sequence. This approach has been instrumental in the total synthesis of various natural products, where the stereochemical integrity of the final molecule is paramount for its therapeutic efficacy. While specific examples directly employing this compound are not extensively documented in readily available literature, the analogous use of similar chiral ketones is a well-established strategy in the synthesis of pharmaceuticals and other bioactive compounds.

A Catalyst for Innovation in Synthetic Methodologies

The reactivity profile of this compound, characterized by the interplay of its ketone, methoxy, and alkene functionalities, has spurred the development of novel synthetic methods. The presence of multiple reactive sites within a single molecule allows for the exploration of unique intramolecular reactions and tandem sequences. For instance, the carbonyl group can undergo a variety of nucleophilic additions and aldol-type reactions, while the terminal alkene is amenable to transformations such as hydroboration-oxidation, epoxidation, and metathesis. The development of organocatalytic and metal-catalyzed reactions that can selectively engage one functional group in the presence of others is an active area of research, with compounds like this compound serving as ideal substrates for testing the scope and limitations of new catalytic systems. acs.orgacs.org

A Precursor to Advanced Materials and Catalytic Ligands

Beyond its role in natural product synthesis, the structural attributes of this compound suggest its potential as a precursor for functionalized materials and ligands for catalysis. The ability to polymerize or graft the molecule via its alkene functionality could lead to the development of novel polymers with tailored properties, where the ketone and methoxy groups can be further modified to introduce specific functionalities.

Furthermore, the synthesis of chiral ligands is of paramount importance in asymmetric catalysis. The stereocenter and functional groups of this compound could be elaborated into more complex structures capable of coordinating with metal centers. Such chiral ligands are essential for enantioselective transformations, which are critical in the pharmaceutical and fine chemical industries. The development of Schiff base ligands from ketone precursors, for example, is a common strategy for creating versatile metal complexes used in a variety of catalytic applications. semanticscholar.org The inherent chirality of this compound could be leveraged to produce enantiopure ligands for highly selective catalytic processes.

Future Research Directions and Emerging Areas in 4 Methoxyhex 5 En 2 One Chemistry

Exploration of Green Chemistry Approaches for its Synthesis

The development of environmentally benign synthetic routes to 4-Methoxyhex-5-en-2-one is a paramount objective for future research. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Green chemistry approaches would aim to mitigate these issues through the use of renewable starting materials, atom-economical reactions, and non-toxic solvents.

Future investigations could focus on biocatalytic methods, employing enzymes or whole-cell systems to construct the methoxy-enone framework with high selectivity and under mild conditions. Another promising avenue is the use of mechanochemistry, where reactions are induced by mechanical force, often in the absence of a solvent. The development of catalytic tandem reactions, where multiple synthetic steps are performed in a single pot, would also contribute to a more sustainable synthesis.

Table 1: Potential Green Synthesis Strategies for this compound

| Strategy | Potential Reactants | Catalyst/Conditions | Key Advantages |

| Biocatalytic Aldol (B89426) Condensation | Methoxyacetaldehyde and Acetone | Engineered Aldolase | High stereoselectivity, aqueous media, mild conditions. |

| Mechanochemical Synthesis | Solid-state reactants | Ball milling | Solvent-free, reduced waste, potentially faster reaction times. |

| Tandem Oxidation/Wittig Reaction | 4-Methoxyhex-5-en-2-ol | Supported oxidizing agent and phosphonium (B103445) ylide | One-pot procedure, reduced purification steps. |

Investigation of Novel Catalytic Transformations Involving the Methoxy-Enone System

The unique electronic and steric properties of this compound make it an intriguing substrate for novel catalytic transformations. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing enone functionality could lead to unprecedented reactivity and selectivity.

Future research should explore asymmetric catalysis to introduce chirality into the molecule. For instance, enantioselective conjugate additions to the enone system could provide access to a variety of chiral building blocks. Furthermore, the development of catalytic methods for the selective functionalization of the terminal double bond, such as hydroformylation or cross-metathesis, would significantly expand the synthetic utility of this compound. The methoxy group itself could also be a target for catalytic C-O bond activation and subsequent functionalization.

Advanced Spectroscopic Studies to Probe Dynamic Processes

A deeper understanding of the conformational dynamics and electronic structure of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic techniques can provide invaluable insights into these properties.

Future studies could employ two-dimensional NMR techniques, such as NOESY and ROESY, to elucidate the preferred solution-phase conformation of the molecule. Time-resolved infrared (TR-IR) spectroscopy could be used to study the dynamics of short-lived intermediates in photochemical reactions of the enone. Additionally, chiroptical spectroscopic methods, like vibrational circular dichroism (VCD), could be applied to chiral derivatives of this compound to determine their absolute configuration.

Expansion of Computational Models for Enhanced Predictive Capability

Computational chemistry offers a powerful tool for complementing experimental studies and guiding future research. The development of accurate and predictive computational models for this compound can accelerate the discovery of its novel properties and reactions.

Future computational work should focus on developing high-level theoretical models to accurately predict the outcomes of various chemical transformations. Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms and predict the stereoselectivity of catalytic reactions. Molecular dynamics (MD) simulations could provide insights into the conformational landscape of the molecule and its interactions with solvents and catalysts. These computational models can aid in the rational design of new catalysts and reaction conditions.

Table 2: Illustrative Computational Parameters for Modeling this compound Reactions

| Computational Method | Basis Set | Property to be Calculated | Potential Application |

| Density Functional Theory (DFT) | 6-311+G(d,p) | Transition state energies | Predicting reaction pathways and stereoselectivity. |

| Time-Dependent DFT (TD-DFT) | cc-pVTZ | Electronic excitation energies | Simulating UV-Vis spectra and predicting photochemical reactivity. |

| Molecular Dynamics (MD) | AMBER | Conformational populations | Understanding solvent effects and substrate-catalyst interactions. |

Derivatization for Broader Synthetic Applicability and Materials Innovation

The functional groups present in this compound provide multiple handles for derivatization, opening up avenues for the creation of new molecules with enhanced synthetic utility and novel material properties.

Future research should explore the systematic derivatization of the ketone, the double bond, and the methoxy group to create a library of new compounds. For example, the ketone could be converted into various heterocycles, while the double bond could be polymerized to create novel methoxy-functionalized polymers. These new materials could have applications in areas such as drug delivery, coatings, and advanced manufacturing. The synthesis of derivatives with specific biological activities would also be a significant area of investigation.

Q & A

Q. Advanced: How can regioselectivity challenges in the synthesis of α,β-unsaturated ketones like this compound be addressed?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. To control this:

- Catalytic Systems : Use Lewis acids (e.g., BF₃·Et₂O) to stabilize enolate intermediates and favor α-addition .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the carbonyl group, reducing side reactions .

- Kinetic vs. Thermodynamic Control : Monitor reaction time and temperature; shorter times (2–4 hr) at lower temps (50°C) favor kinetic products .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Q. Advanced: How can computational methods (e.g., DFT) predict reactive sites in this compound for functionalization?

Methodological Answer:

- Electrostatic Potential Maps : Identify electron-deficient β-carbon for nucleophilic attacks .

- Transition State Modeling : Simulate enolate formation barriers to optimize catalytic conditions (e.g., Gibbs free energy < 50 kJ/mol) .

- Solvent Modeling : Use COSMO-RS to predict solvent effects on reaction pathways .

Basic: How should stability studies for this compound be designed under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Expose samples to 40°C/75% RH for 6 months; monitor degradation via HPLC every 30 days .

- Light Sensitivity : Use UV-vis spectroscopy to track absorbance changes (λ = 250–300 nm) under ICH Q1B guidelines .

- Storage Recommendations :

- Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Q. Advanced: What mechanisms drive the decomposition of α,β-unsaturated ketones in aqueous environments?

Methodological Answer:

- Hydrolysis Pathways :

- Acid-catalyzed: Protonation at carbonyl oxygen leads to β-scission, forming methoxyacetone and formaldehyde .

- Base-catalyzed: Nucleophilic attack at β-carbon generates conjugated dienol intermediates .

- Mitigation Strategies : Add stabilizers (e.g., BHT at 0.1% w/w) to quench free radicals .

Basic: How can researchers resolve contradictions in reported physical properties (e.g., melting point) of this compound?

Methodological Answer:

Q. Advanced: What statistical frameworks are suitable for analyzing variability in synthetic yields?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) .

- ANOVA : Compare batch-to-batch variability (p < 0.05 threshold for significance) .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

Q. Advanced: How can reactive intermediates (e.g., enolates) be safely quenched in large-scale reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.